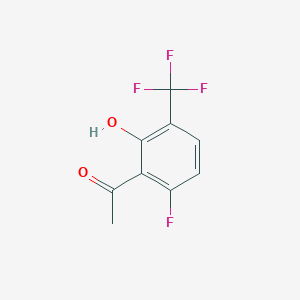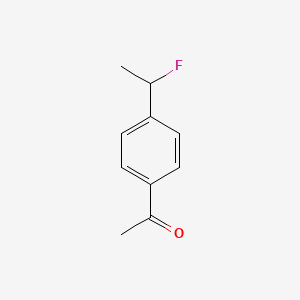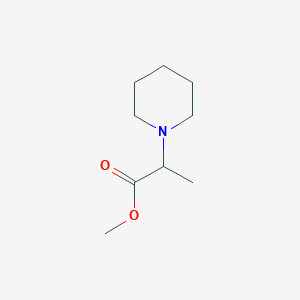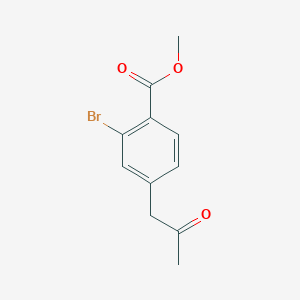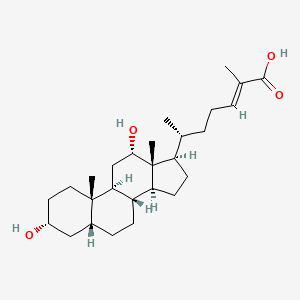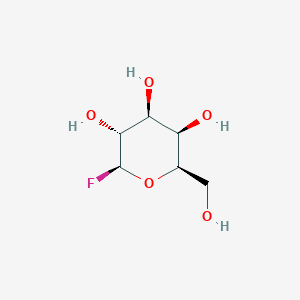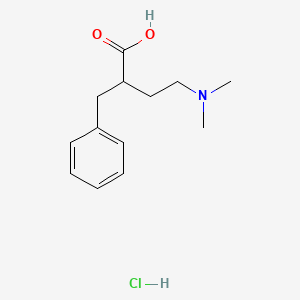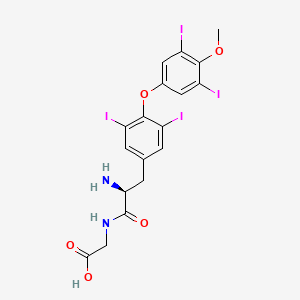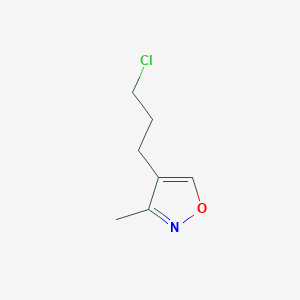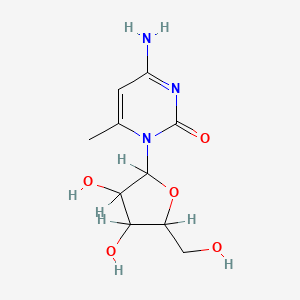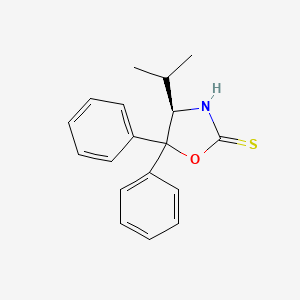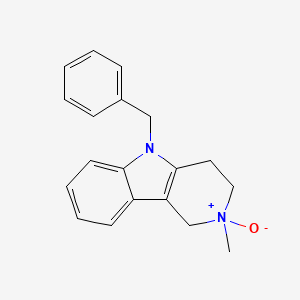
Mebhydrolin N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mebhydrolin N-oxide is a derivative of mebhydrolin, an antihistamine used for symptomatic relief of allergic symptoms caused by histamine release, including nasal allergies and allergic dermatosis . This compound is an organic compound with the molecular formula C19H20N2O and a molecular weight of 292.37 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mebhydrolin N-oxide can be synthesized through the oxidation of mebhydrolin. One common method involves the use of organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . Another method involves the use of urea hydrogen peroxide (UHP) as the oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Mebhydrolin N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to mebhydrolin.
Substitution: Various substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Perbenzoic acid, peroxyacetic acid, or urea hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Mebhydrolin.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Mebhydrolin N-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its potential effects on glucose homeostasis and other metabolic pathways.
Industry: Used in the development of pharmaceutical reference standards and analytical testing.
Mécanisme D'action
The exact mechanism of action of Mebhydrolin N-oxide is not fully understood. it is believed to exert its effects by interacting with histamine receptors and other molecular targets involved in allergic responses . Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Mebhydrolin N-oxide can be compared with other similar compounds, such as:
Mebhydrolin: The parent compound, which is also an antihistamine.
Other N-oxides: Compounds like pyridine N-oxide, which share similar structural features and reactivity.
This compound is unique due to its specific molecular structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H20N2O |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
5-benzyl-2-methyl-2-oxido-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium |
InChI |
InChI=1S/C19H20N2O/c1-21(22)12-11-19-17(14-21)16-9-5-6-10-18(16)20(19)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Clé InChI |
ZDBGXQJKFLJWRJ-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


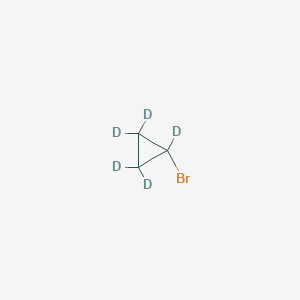
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
